molecular formula C16H12N6OS B2919827 N-(2-methyl-1,3-benzothiazol-5-yl)-6-(1H-pyrazol-1-yl)pyridazine-3-carboxamide CAS No. 1351595-18-0

N-(2-methyl-1,3-benzothiazol-5-yl)-6-(1H-pyrazol-1-yl)pyridazine-3-carboxamide

Cat. No.: B2919827
CAS No.: 1351595-18-0
M. Wt: 336.37
InChI Key: YHCXTVYCXBIANM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-methyl-1,3-benzothiazol-5-yl)-6-(1H-pyrazol-1-yl)pyridazine-3-carboxamide is a pyridazine-based carboxamide derivative featuring a 2-methylbenzothiazole moiety at the 5-position and a pyrazole substituent at the 6-position of the pyridazine core. Pyridazine derivatives are known for their versatility in medicinal chemistry, often exhibiting activity through kinase inhibition or modulation of metabolic pathways .

Properties

IUPAC Name

N-(2-methyl-1,3-benzothiazol-5-yl)-6-pyrazol-1-ylpyridazine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12N6OS/c1-10-18-13-9-11(3-5-14(13)24-10)19-16(23)12-4-6-15(21-20-12)22-8-2-7-17-22/h2-9H,1H3,(H,19,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YHCXTVYCXBIANM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(S1)C=CC(=C2)NC(=O)C3=NN=C(C=C3)N4C=CC=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12N6OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(2-methyl-1,3-benzothiazol-5-yl)-6-(1H-pyrazol-1-yl)pyridazine-3-carboxamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article will explore its synthesis, biological mechanisms, and potential therapeutic applications, supported by data tables and case studies.

The compound can be synthesized through a series of organic reactions that include the formation of the benzothiazole and pyrazole moieties. The typical synthetic route involves:

  • Preparation of Benzothiazole Ring : The initial step often utilizes 2-methylbenzothiazole as a precursor.
  • Formation of Pyrazole and Pyridazine Rings : These rings are constructed using various reagents under controlled conditions.
  • Final Coupling : The final product is obtained by coupling the intermediates through amide bond formation.

Chemical Structure :

  • IUPAC Name: this compound
  • Molecular Formula: C₁₈H₁₄N₄OS

Biological Activity Overview

Research indicates that compounds containing benzothiazole and pyrazole structures exhibit a range of biological activities, including:

  • Antitumor Activity : Several studies have shown that pyrazole derivatives can inhibit cancer cell proliferation. For instance, compounds similar to this compound have demonstrated efficacy against various cancer cell lines by targeting specific kinases such as BRAF(V600E) and EGFR .
  • Anti-inflammatory Properties : The compound has been noted for its ability to modulate inflammatory pathways, potentially reducing the production of pro-inflammatory cytokines like TNF-alpha .

The biological activity of this compound is attributed to its interaction with various molecular targets:

  • Enzyme Inhibition : The compound may inhibit enzymes involved in cell signaling pathways that regulate growth and inflammation.
  • Receptor Modulation : It can bind to specific receptors, altering their activity and leading to downstream effects in cellular processes.

Case Studies and Research Findings

Recent studies have highlighted the compound's potential in various therapeutic areas:

Antitumor Effects

A study conducted on breast cancer cell lines (MCF-7 and MDA-MB-231) demonstrated that derivatives of this compound exhibited significant cytotoxicity. When combined with doxorubicin, a common chemotherapeutic agent, these compounds showed enhanced efficacy, suggesting a synergistic effect .

Anti-inflammatory Activity

Another investigation into the anti-inflammatory properties revealed that this compound effectively inhibited LPS-induced nitric oxide production in macrophages, indicating its potential as an anti-inflammatory agent .

Data Summary Table

Biological ActivityDescriptionReference
AntitumorInhibits proliferation in breast cancer cell lines; synergistic with doxorubicin
Anti-inflammatoryReduces nitric oxide production in macrophages
Enzyme InhibitionTargets kinases involved in cancer signaling pathways

Comparison with Similar Compounds

Key Observations :

  • Adamantyl vs. Benzothiazole : Adamantyl-substituted analogs (11c, 11d) exhibit higher molecular weights (~460 g/mol) and melting points compared to the target compound, likely due to adamantane’s bulky, lipophilic nature. The benzothiazole group in the target compound may offer a balance between lipophilicity and aromatic interactions .
  • However, the carboxamide linkage in the target compound may enhance target binding compared to the amine linkage in this analog .

Anticancer Potential

Compounds 11c and 11d () demonstrate anticancer activity, attributed to their pyridazine-carboxamide framework and trifluoromethyl groups, which enhance bioavailability and target engagement.

Enzyme Inhibition

N-(2-Methylphenyl)-6-(1H-pyrazol-1-yl)pyridazin-3-amine () shows inhibitory action against glycogen synthase kinase 3 (GSK-3), a target for neurodegenerative and metabolic diseases. The target compound’s carboxamide group may improve binding to similar enzymes compared to the amine analog .

Q & A

Q. What novel research directions are suggested by existing gaps in pyrazolylpyridazine research?

  • Methodological Answer : Prioritize:
  • Proteolysis-targeting chimeras (PROTACs) leveraging this scaffold to degrade disease-relevant kinases.
  • Dual-target inhibitors combining kinase and epigenetic modulation (e.g., HDAC inhibition).
  • In vivo efficacy studies in genetically engineered models (e.g., transgenic mice) to validate therapeutic potential .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.